
N-Benzoyl-4'-thioadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)benzamide: is a complex organic compound that features a purine base linked to a benzamide group through a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the tetrahydrothiophene ring: This can be achieved through the cyclization of a suitable precursor.
Attachment of the purine base: The purine base is introduced through nucleophilic substitution reactions.
Formation of the benzamide group: This step involves the reaction of the intermediate with benzoyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the purine base or the benzamide group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include oxidized or reduced forms of the original compound, as well as various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
- Studied for its ability to modulate biological pathways.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects.
Comparaison Avec Des Composés Similaires
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)acetamide
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-yl)-9H-purin-6-yl)propionamide
Comparison:
- The benzamide group in the compound provides unique chemical properties compared to similar compounds with different amide groups.
- The presence of the tetrahydrothiophene ring adds to the compound’s stability and reactivity.
- The specific arrangement of functional groups in the compound allows for unique interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
159981-08-5 |
|---|---|
Formule moléculaire |
C17H17N5O4S |
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C17H17N5O4S/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26)/t10-,12-,13-,17-/m1/s1 |
Clé InChI |
NZMQTSLCENJVBH-CNEMSGBDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](S4)CO)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(S4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Diethylamino)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12906551.png)
![N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxypurin-6-yl]benzamide](/img/structure/B12906567.png)

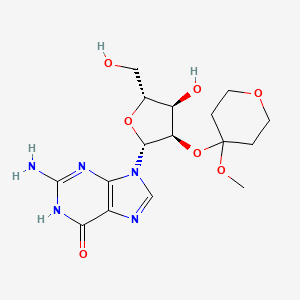
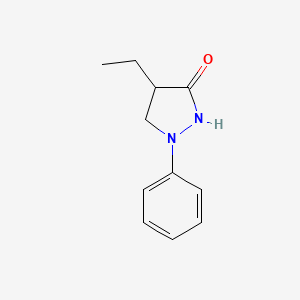
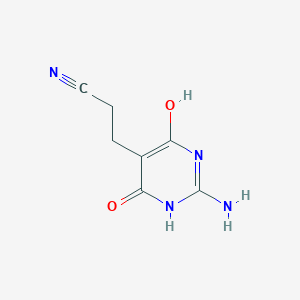
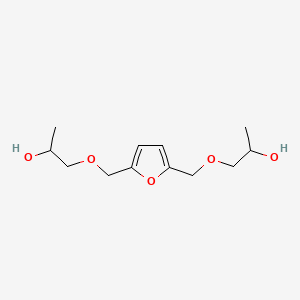

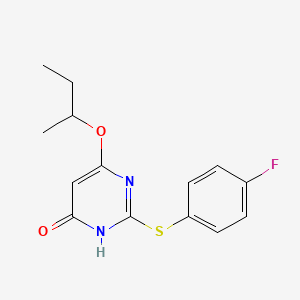
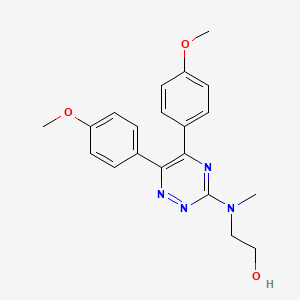


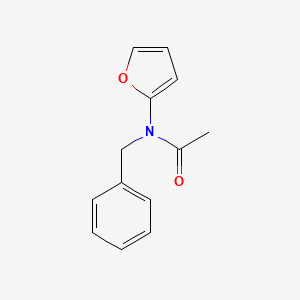
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
